Methyl 4-methoxy-3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate
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Overview
Description
“Methyl 4-methoxy-3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate” is a compound that contains a thiazole ring . Thiazoles are significant class of heterocyclic compounds found in numerous biologically active drugs . They have been reported to possess many biological activities .
Synthesis Analysis
The synthesis of similar thiazolyl-pyrazole derivatives has been reported . The reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide could be transformed into a variety of thiazolyl-pyrazole derivatives .Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide could be transformed into a variety of thiazolyl-pyrazole derivatives .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Antiproliferative Effects
Researchers have synthesized a series of compounds, including piperazine-based conjugates, showing significant antiproliferative effects on human leukemic cells. These compounds, characterized by their structural analogues with piperazine and thiazolidinone moieties, displayed potent activity against several cancer cell lines, highlighting their potential in anticancer drug development (Kothanahally S. Sharath Kumar et al., 2014).
Receptor Antagonism
Another application involves the preparation of piperazine derivatives as 5-HT7 receptor antagonists. These compounds, synthesized for their potential use in neurological disorders, showed significant affinity for the receptor, indicating their utility in exploring therapeutic avenues for conditions mediated by this receptor (Juhee Yoon et al., 2008).
Structural Analysis and Computational Studies
The crystal structure and Hirshfeld surface analysis of novel piperazine derivatives have been performed, offering insights into their molecular architecture and interaction potentials. These studies provide valuable information for the design and optimization of compounds with desired pharmacological properties (K. Kumara et al., 2017).
Mechanism of Action
Future Directions
Thiazoles are found in many potent biologically active compounds, and there is ongoing interest in the development of new thiazole derivatives . The biological profiles of these new generations of thiazole would represent a productive matrix for further advancement of better anticancer specialists .
Properties
IUPAC Name |
methyl 4-methoxy-3-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S2/c1-24-12-4-3-11(15(21)25-2)9-13(12)27(22,23)18-6-7-19(14(20)10-18)16-17-5-8-26-16/h3-5,8-9H,6-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDAXRNRSPLRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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